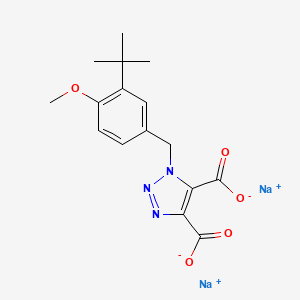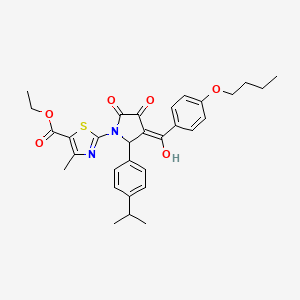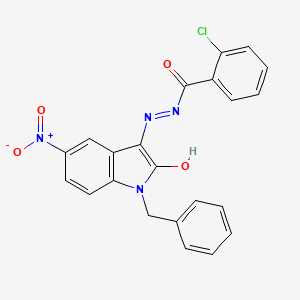![molecular formula C21H27ClN2O3S B12015856 4-chloro-3-[(dipropylamino)sulfonyl]-N-(1-phenylethyl)benzamide CAS No. 763110-38-9](/img/structure/B12015856.png)
4-chloro-3-[(dipropylamino)sulfonyl]-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cloro-3-[(dipropilamino)sulfonil]-N-(1-feniletil)benzamida es un compuesto orgánico complejo con la fórmula molecular C21H27ClN2O3S. Este compuesto forma parte de la familia de las benzamidas, que se caracteriza por sus diversas aplicaciones en diversos campos, incluyendo la industria farmacéutica y la química industrial .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-cloro-3-[(dipropilamino)sulfonil]-N-(1-feniletil)benzamida típicamente implica la condensación de ácidos benzoicos y aminas. Un método eficiente es la condensación directa de ácidos benzoicos con aminas bajo irradiación ultrasónica en presencia de líquido iónico ácido de Lewis inmovilizado en tierra de diatomeas (tierra de diatomeas@IL/ZrCl4) . Este método es ventajoso debido a su naturaleza ecológica, alto rendimiento y bajos tiempos de reacción.
Métodos de producción industrial
La producción industrial de derivados de benzamida a menudo implica reacciones a alta temperatura entre ácidos carboxílicos y aminas.
Análisis De Reacciones Químicas
Tipos de reacciones
4-cloro-3-[(dipropilamino)sulfonil]-N-(1-feniletil)benzamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en la posición bencílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica pueden ser facilitadas por reactivos como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu).
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Sulfuros.
Sustitución: Varias benzamidas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-cloro-3-[(dipropilamino)sulfonil]-N-(1-feniletil)benzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus potenciales actividades biológicas, incluyendo la inhibición enzimática.
Medicina: Se explora por sus potenciales propiedades terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción exacto de 4-cloro-3-[(dipropilamino)sulfonil]-N-(1-feniletil)benzamida no está bien documentado. Se cree que interactúa con dianas moleculares específicas, potencialmente inhibiendo ciertas enzimas o receptores. El grupo sulfonilo puede desempeñar un papel crucial en su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
Compuestos similares
- 4-cloro-N-(1-feniletil)benzamida
- 3-[(dipropilamino)sulfonil]-N-(1-feniletil)benzamida
Singularidad
4-cloro-3-[(dipropilamino)sulfonil]-N-(1-feniletil)benzamida es único debido a la presencia de ambos grupos cloro y sulfonilo, que pueden influir significativamente en su reactividad química y actividad biológica. La combinación de estos grupos funcionales lo hace distinto de otros derivados de benzamida .
Propiedades
Número CAS |
763110-38-9 |
|---|---|
Fórmula molecular |
C21H27ClN2O3S |
Peso molecular |
423.0 g/mol |
Nombre IUPAC |
4-chloro-3-(dipropylsulfamoyl)-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C21H27ClN2O3S/c1-4-13-24(14-5-2)28(26,27)20-15-18(11-12-19(20)22)21(25)23-16(3)17-9-7-6-8-10-17/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,23,25) |
Clave InChI |
VVKIIULKTMCUSB-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015778.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12015780.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12015794.png)
![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015801.png)

![(5E)-5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015810.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015816.png)
![N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015835.png)

![6-Amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12015842.png)
![2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B12015854.png)
![N-[2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12015867.png)

